1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl
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Overview
Description
1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2S. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters, ensuring high-quality production. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions involving agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 1-(2-Benzenesulfonyl-ethyl)piperidine
- 1-(2-Benzenesulfonyl-ethyl)morpholine
- 1-(2-Benzenesulfonyl-ethyl)pyrazine
Comparison: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSARRQFZSPDRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590050 |
Source
|
Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866588-15-0 |
Source
|
Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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